
2,4,6-Trideuterio-3,5-dimethylphenol
Overview
Description
Preparation Methods
The synthesis of ABT-494 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing the yield and purity of the final product while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
ABT-494 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Organic Synthesis
Total Synthesis of Pharmaceuticals
2,4,6-Trideuterio-3,5-dimethylphenol serves as a significant starting material in the synthesis of complex organic molecules. Notably, it has been utilized in the total synthesis of landomycin A , an antitumor antibiotic. The synthesis involves multiple steps where the compound acts as a precursor for constructing optically active polypropionate units through stereoselective hydrogenation processes .
Reagent in Chemical Reactions
The compound is also employed as a reagent in various chemical reactions due to its stable isotopic labeling. This allows chemists to track reaction pathways and mechanisms more effectively. For example, it has been used in the synthesis of other biologically active compounds by providing insights into reaction kinetics and mechanisms .
Analytical Chemistry
Gas Chromatography
In analytical laboratories, this compound is utilized for the simultaneous determination of urinary concentrations of phenolic compounds. Its isotopic labeling enables precise quantification and differentiation among closely related compounds during gas chromatography .
Reference Material
As a stable isotope-labeled compound, it serves as a reference standard in various analytical methods. This is crucial for ensuring accuracy and reliability in environmental testing and quality control processes within pharmaceutical manufacturing .
Case Studies
Mechanism of Action
ABT-494 exerts its effects by selectively inhibiting Janus kinase 1, a key enzyme involved in the signaling pathways of various cytokines. By blocking the activity of Janus kinase 1, ABT-494 reduces the production of pro-inflammatory cytokines, thereby modulating the immune response and alleviating symptoms of autoimmune disorders. The molecular targets and pathways involved include interleukin-6 (IL-6) and interferon-gamma (IFNγ) signaling .
Comparison with Similar Compounds
ABT-494 is unique in its selectivity for Janus kinase 1 compared to other Janus kinase inhibitors such as tofacitinib, which is a pan-Janus kinase inhibitor. This selectivity translates into a more favorable benefit-risk profile, with reduced side effects such as anemia and natural killer cell depletion. Similar compounds include tofacitinib and filgotinib, both of which are also Janus kinase inhibitors but with different selectivity profiles .
Biological Activity
2,4,6-Trideuterio-3,5-dimethylphenol, also known as 3,5-dimethylphenol-2,4,6-d3, is a deuterated derivative of 3,5-dimethylphenol. Its unique isotopic labeling with deuterium (D) offers insights into its biological activity and interactions. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
- Chemical Formula : C8H10O (with deuterium substitutions)
- Molecular Weight : 126.18 g/mol
- Boiling Point : 222 °C
- Melting Point : 65-66 °C
- CAS Number : 124285-98-9
Biological Activity Overview
The biological activity of this compound can be assessed through various studies focusing on its toxicity, genotoxicity, and potential therapeutic effects.
Toxicity Studies
- Acute Toxicity :
- Skin Sensitization :
Genotoxicity Assessments
Genotoxicity tests are critical in evaluating the potential mutagenic effects of chemical compounds.
-
In Vitro Studies :
- In vitro assays using Salmonella typhimurium strains (Ames test) have yielded mixed results for related compounds like xylenols. Some strains showed weakly positive results under metabolic activation conditions .
- Chromosomal aberration tests in mammalian cells indicated potential mutagenicity at higher concentrations but did not confirm a consistent mutagenic profile across all tests .
- In Vivo Studies :
Case Studies and Research Findings
Numerous studies have investigated the biological implications of phenolic compounds similar to this compound:
Properties
IUPAC Name |
2,4,6-trideuterio-3,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMRELNJMMDMT-QGZYMEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])O)[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575893 | |
Record name | 3,5-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124285-98-9 | |
Record name | 3,5-Dimethyl(~2~H_3_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124285-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.